molecular formula C17H13NO3 B8321325 4-(2-Phenyl-4-oxazolylmethoxy)benzaldehyde

4-(2-Phenyl-4-oxazolylmethoxy)benzaldehyde

Cat. No. B8321325
M. Wt: 279.29 g/mol
InChI Key: VITMSGXDCZRXRU-UHFFFAOYSA-N
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Patent
US05504097

Procedure details

A mixture of 4-hydroxybenzaldehyde (1.9 g, 17.0 mmol), dimethyl sulfoxide (50 mL), 2-(chloromethyl)-2-phenyloxazole (3.3 g, 17.0 mmol) and cesium carbonate (11.0 g, 34.0 mmol) was stirred at room temperature for 16 hours. The mixture was poured into water (400 mL) and filtration of the resultant precipitate afforded the crude product. Crystallization of the solids from ethyl acetate gave the product as a light yellow solid in 90.5 % yield, m.p. 94°-96° C. MS (EI, m/e): 279 (M)+
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
2-(chloromethyl)-2-phenyloxazole
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
90.5%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.CS(C)=O.ClC[C:16]1([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[NH:20][CH:19]=[CH:18][O:17]1.[C:27](=O)([O-])[O-].[Cs+].[Cs+]>O>[C:21]1([C:16]2[O:17][CH:18]=[C:19]([CH2:27][O:1][C:2]3[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=3)[N:20]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CS(=O)C
Name
2-(chloromethyl)-2-phenyloxazole
Quantity
3.3 g
Type
reactant
Smiles
ClCC1(OC=CN1)C1=CC=CC=C1
Name
cesium carbonate
Quantity
11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Two
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
afforded the crude product
CUSTOM
Type
CUSTOM
Details
Crystallization of the solids from ethyl acetate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=C(N1)COC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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